molecular formula C26H23N3O3 B11457715 Ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11457715
M. Wt: 425.5 g/mol
InChI Key: OQFFUJQYXRWHAW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrimidine ring, and substituted with ethyl, methoxyphenyl, and phenyl groups. The presence of these functional groups and the fused ring system endows the compound with significant chemical and biological properties.

Preparation Methods

The synthesis of Ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by cyclization with a pyrimidine precursor under specific conditions to form the fused ring system.

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used. .

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new pharmaceuticals.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 4-(3-methoxyphenyl)-2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C26H23N3O3/c1-3-32-25(30)22-23(17-10-5-4-6-11-17)28-26-27-20-14-7-8-15-21(20)29(26)24(22)18-12-9-13-19(16-18)31-2/h4-16,24H,3H2,1-2H3,(H,27,28)

InChI Key

OQFFUJQYXRWHAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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